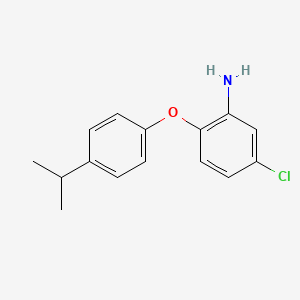
5-Chloro-2-(4-isopropylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-isopropylphenoxy)aniline: is an organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is characterized by the presence of a chloro group, an isopropylphenoxy group, and an aniline moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-isopropylphenoxy)aniline typically involves the nucleophilic substitution of a chloro group on a benzene ring with an aniline derivative. One common method is the reaction of 4-isopropylphenol with 5-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The nitration of 4-isopropylphenol with nitric acid, followed by catalytic hydrogenation, is a common approach. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Chloro-2-(4-isopropylphenoxy)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The nitro group in the precursor compound can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(4-isopropylphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe in proteomics to investigate protein-ligand interactions .
Medicine: While not a drug itself, this compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropylphenoxy groups contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
2-Chloro-4-isopropylaniline: Similar structure but lacks the phenoxy group.
4-Chloro-2-isopropylphenol: Similar structure but lacks the aniline moiety.
5-Chloro-2-nitroaniline: Precursor compound with a nitro group instead of an amine.
Uniqueness: 5-Chloro-2-(4-isopropylphenoxy)aniline is unique due to the presence of both the chloro and isopropylphenoxy groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Propiedades
IUPAC Name |
5-chloro-2-(4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDJDWKYTQOAMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
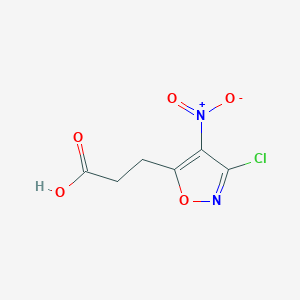
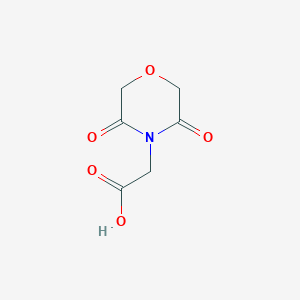
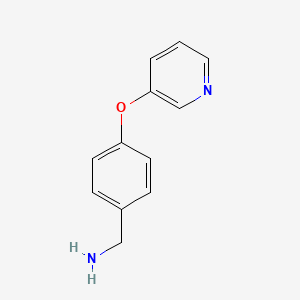
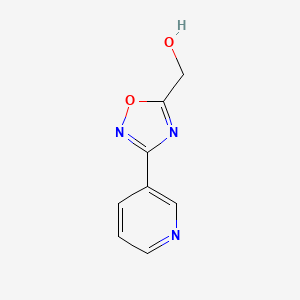

![Ethyl 3-pyrimidin-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1328232.png)
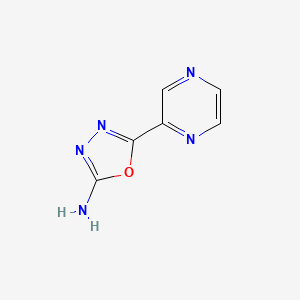
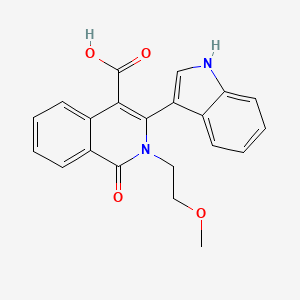
![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)
![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
![3-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B1328254.png)

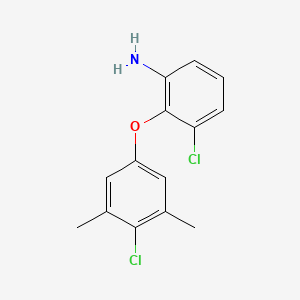
![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
